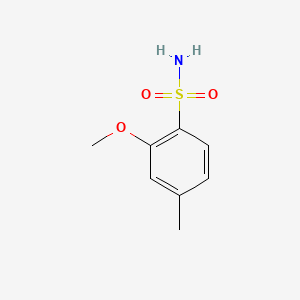

2-Methoxy-4-methylbenzenesulfonamide

Descripción

Overview of Sulfonamide Chemistry in Biological and Medicinal Contexts

Sulfonamides are a class of synthetic compounds that contain the sulfonamide functional group, -S(=O)₂-NH₂. openaccesspub.org This functional group is the basis for several classes of drugs. wikipedia.org The initial and most well-known application of sulfonamides is as antimicrobial agents, commonly referred to as sulfa drugs. openaccesspub.orgwikipedia.org These antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. wikipedia.org As humans obtain folic acid from their diet, these drugs can selectively target bacterial metabolic pathways. wikipedia.org

Beyond their antibacterial effects, the sulfonamide moiety has been incorporated into a wide array of therapeutic agents with diverse biological activities. nih.gov These include diuretics, anticonvulsants, anti-inflammatory agents, and anticancer drugs. nih.govbritannica.com The versatility of the sulfonamide group stems from its ability to bind to various enzyme active sites and its favorable physicochemical properties, which can be readily modified through chemical synthesis. nih.gov The general structure of a sulfonamide allows for substitutions on the amide nitrogen and the aromatic ring, leading to a vast library of derivatives with distinct pharmacological profiles. nih.gov

Historical Context of 2-Methoxy-4-methylbenzenesulfonamide Research

The history of sulfonamides dates back to the early 20th century, with the discovery of the antibacterial properties of a red azo dye called Prontosil in 1932. britannica.comhekint.org It was later discovered that Prontosil is a prodrug, being metabolized in the body to the active compound sulfanilamide. openaccesspub.org This discovery marked the beginning of the era of synthetic antibacterial agents and was a major breakthrough in medicine before the widespread availability of penicillin. wikipedia.orghekint.org

The success of Prontosil spurred extensive research into the synthesis and evaluation of thousands of sulfonamide derivatives. wikipedia.org This led to the development of more effective and less toxic sulfa drugs. britannica.com While there is a rich history detailing the development of the broader sulfonamide class of drugs, specific historical research focusing on this compound is not well-documented in prominent scientific literature. Its existence is noted in chemical supplier databases, suggesting it is available for research purposes, but it does not appear to have been the subject of significant historical academic study.

Significance of this compound in Current Scientific Discourse

Currently, the scientific discourse surrounding this compound itself is limited. There is a lack of published research that specifically investigates its synthesis, biological activity, or applications. However, based on the known activities of structurally similar benzenesulfonamide (B165840) derivatives, one can speculate on its potential areas of interest for future research.

The presence of the methoxy (B1213986) and methyl substitutions on the benzene (B151609) ring could influence its pharmacokinetic and pharmacodynamic properties. Research on other substituted benzenesulfonamides has shown that such modifications can modulate their inhibitory activity against various enzymes. For instance, substituted benzenesulfonamides have been investigated as inhibitors of membrane-bound phospholipase A2 and as potential anticancer and antimicrobial agents through the inhibition of carbonic anhydrase IX.

Structure

2D Structure

Propiedades

IUPAC Name |

2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQUFSEOISDLWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408240 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-39-1 | |

| Record name | 2-methoxy-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylbenzenesulfonamide

Direct Synthesis Approaches for 2-Methoxy-4-methylbenzenesulfonamide

The direct synthesis of substituted benzenesulfonamides can be achieved through various routes, typically involving the formation of the sulfonamide bond from a sulfonyl chloride and an amine.

Reaction with p-toluenesulfonyl chloride and o-anisidine (B45086)

A common method for the synthesis of N-aryl sulfonamides is the reaction of an arylamine with a sulfonyl chloride. In the case of the reaction between o-anisidine and p-toluenesulfonyl chloride, the product obtained is the isomeric compound N-(2-methoxyphenyl)-4-methylbenzenesulfonamide. nih.gov The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid formed during the reaction. nih.gov

A representative experimental procedure involves stirring a mixture of p-toluenesulfonyl chloride and o-anisidine in water while maintaining the pH between 8 and 10 using a solution of sodium carbonate. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solid product precipitates out of the solution and can be collected by filtration, washed with water, and dried. nih.gov

Table 1: Synthesis of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

| Reactant 1 | Reactant 2 | Base | Solvent | pH | Product |

| p-toluenesulfonyl chloride | o-anisidine | 3% Sodium Carbonate | Water | 8-10 | N-(2-methoxyphenyl)-4-methylbenzenesulfonamide |

The resulting compound, N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, has been characterized by X-ray crystallography, revealing a distorted tetrahedral geometry around the sulfur atom. The methoxy-substituted and methyl-substituted aromatic rings are oriented at a dihedral angle of 71.39 (9)°. nih.gov

Utilizing 4-methoxybenzoic acid, 2-methylbenzenesulfonamide, and phosphorous oxychloride

Another synthetic strategy for related sulfonamide structures involves the condensation of a carboxylic acid and a sulfonamide, facilitated by a dehydrating agent such as phosphorous oxychloride (POCl₃). The reaction of 4-methoxybenzoic acid with 2-methylbenzenesulfonamide in the presence of POCl₃ yields N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, an N-aroyl-arylsulfonamide derivative. nih.govresearchgate.net

This reaction is typically performed by refluxing the mixture of the carboxylic acid, sulfonamide, and phosphorous oxychloride for a period of time, for instance, for 2 hours on a water bath. nih.govresearchgate.net After cooling, the reaction mixture is poured into ice-cold water, which leads to the precipitation of the solid product. The crude product is then filtered, washed with water, and can be further purified by dissolving it in a sodium bicarbonate solution and reprecipitating it by acidification with dilute HCl. nih.govresearchgate.net

Table 2: Synthesis of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide

| Reactant 1 | Reactant 2 | Reagent | Reaction Condition | Product |

| 4-methoxybenzoic acid | 2-methylbenzenesulfonamide | Phosphorous oxychloride | Reflux on a water bath for 2 hours | N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide |

The crystal structure of the resulting N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide shows a dihedral angle of 80.81 (1)° between the two aromatic rings. nih.gov

Derivatization Strategies for this compound Analogues

Further structural diversity can be achieved by modifying the parent this compound molecule. These modifications can be targeted at the sulfonamide nitrogen or the aromatic rings.

N-Alkylation and N-Arylation Methods

The nitrogen atom of the sulfonamide group can be functionalized through N-alkylation or N-arylation. N-alkylation is commonly achieved by reacting the sulfonamide with an alkyl or aralkyl halide in the presence of a base. dnu.dp.uaacsgcipr.org The base, such as potassium carbonate, is used to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion that then attacks the alkyl halide in an Sₙ2 reaction. nih.gov The choice of solvent can influence the reaction, with dipolar aprotic solvents often being effective. acsgcipr.org Microwave irradiation has also been employed to accelerate these reactions under solvent-free conditions. mdpi.com A variety of alkylating agents can be used, including simple alkyl halides and more complex aralkyl halides. dnu.dp.uaacsgcipr.org The use of Lewis acids as catalysts has also been reported for the N-alkylation of sulfonamides with certain alkyl halides. dnu.dp.ua

N-arylation of sulfonamides with aryl halides can be more challenging and often requires a catalyst. While traditional Ullmann-type conditions using copper are known, newer methods have been developed. nih.gov These include palladium-catalyzed cross-coupling reactions. acs.org Transition-metal-free approaches have also been developed, for instance, using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.govorganic-chemistry.org

Table 3: General Conditions for N-Alkylation and N-Arylation of Sulfonamides

| Reaction | Reagents | Catalyst/Base | General Conditions |

| N-Alkylation | Alkyl/Aralkyl Halide | Base (e.g., K₂CO₃) | Typically in a suitable solvent, may be heated. |

| N-Arylation | Aryl Halide | Pd or Cu catalyst, or transition-metal-free (e.g., o-silylaryl triflate/CsF) | Varies with the specific method, often requires specific ligands and conditions. |

Substituent Variation on Aromatic Rings (e.g., halogenation, other functional groups)

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of the new substituent is directed by the existing methoxy (B1213986) and methyl groups. The methoxy group is a strongly activating, ortho, para-directing group, while the methyl group is a weakly activating, ortho, para-director. msu.edu

Given the structure of this compound, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. The available positions are at C3, C5, and C6. The C6 position is ortho to the methoxy group, the C3 position is meta to the methoxy group and ortho to the methyl group, and the C5 position is para to the methoxy group and ortho to the methyl group. Therefore, electrophilic substitution, such as halogenation (e.g., bromination or chlorination), is expected to occur predominantly at the C5 position, and to a lesser extent at the C3 or C6 positions, depending on the steric hindrance from the adjacent sulfamoyl and methyl groups.

The introduction of halogens can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a wide array of derivatives. nih.gov The functionalization of benzenesulfonamides with various substituents has been explored to modulate their biological activities. nih.gov

Formation of Complex Heterocyclic Structures Incorporating the Sulfonamide Moiety

The this compound structure serves as a valuable building block for the synthesis of more complex heterocyclic molecules. The sulfonamide moiety (–SO₂NH₂) can participate in various chemical transformations, enabling its integration into diverse ring systems. These heterocyclic structures are of significant interest in medicinal chemistry and materials science.

One primary route involves the formation of N-sulfonylimines through the condensation of the sulfonamide with various aldehydes. This reaction is often a key step in multicomponent reactions, leading to the construction of elaborate molecular architectures. For instance, an efficient and environmentally friendly method for synthesizing N-sulfonylimines involves a catalyst-free reaction between a sulfonamide and an aldehyde, using activated aluminum oxide (Al₂O₃) as a dehydrating agent in dimethyl carbonate (DMC). rsc.org This approach provides a pathway to intermediates that can undergo further cyclization reactions.

Another notable example is the N-heterocyclic carbene (NHC)-catalyzed synthesis of phthalidyl sulfonohydrazones. nih.gov In this type of reaction, a sulfonohydrazone, which can be derived from a benzenesulfonamide (B165840), reacts with o-phthalaldehyde. The process involves the formation of a key Breslow intermediate, followed by aerial oxidation and subsequent intramolecular annulation, yielding the complex phthalidyl sulfonohydrazone structure. nih.gov These examples demonstrate the versatility of the sulfonamide group in forming carbon-nitrogen bonds that are crucial for building heterocyclic rings.

The table below summarizes representative classes of heterocyclic compounds that can be synthesized using sulfonamide precursors.

| Heterocyclic Class | Synthetic Precursors | Key Reaction Type |

| N-Sulfonylimines | Sulfonamide, Aldehyde | Condensation / Dehydration |

| Phthalidyl Sulfonohydrazones | Sulfonohydrazone, o-Phthalaldehyde | N-Heterocyclic Carbene (NHC) Catalysis, Annulation |

| 1,2,4-Triazole-5(4H)-thiones | 1-Acylthiosemicarbazides (derived from hydrazones) | Cyclization |

| 1,3,4-Thiadiazoles | 1-Acylthiosemicarbazides | Cyclization |

Reaction Mechanisms and Pathways in this compound Synthesis

The principal synthetic pathway to this compound, like other primary arylsulfonamides, typically proceeds through a two-step sequence starting from the corresponding toluene (B28343) derivative.

Step 1: Chlorosulfonation of the Aromatic Ring The synthesis begins with 2-methoxy-4-methylbenzene (3-methoxytoluene). This precursor undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H) to yield 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction mechanism involves the generation of the highly electrophilic sulfur trioxide (SO₃) or a related species from chlorosulfonic acid, which is then attacked by the electron-rich aromatic ring. The methoxy group (-OCH₃) and the methyl group (-CH₃) are ortho-, para-directing activators, guiding the sulfonation to the desired position.

Step 2: Amination of the Sulfonyl Chloride The resulting 2-methoxy-4-methylbenzenesulfonyl chloride is then converted to the final sulfonamide. This transformation is achieved through a nucleophilic substitution reaction at the sulfur atom. The sulfonyl chloride is treated with a source of ammonia (B1221849), such as aqueous or anhydrous ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product.

A detailed mechanistic pathway for the amination step is outlined below:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the intermediate.

Deprotonation: A base (which can be another molecule of ammonia) removes a proton from the nitrogen atom, resulting in the final neutral this compound product and an ammonium (B1175870) salt byproduct.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is crucial for minimizing environmental impact. nih.gov The traditional synthesis of this compound can be evaluated and improved based on the 12 Principles of Green Chemistry. uniroma1.itmsu.edu

Waste Prevention: The conventional synthesis often uses reagents like chlorosulfonic acid in excess, generating significant acidic waste. Alternative sulfonation methods that are more atom-economical could reduce this waste stream. greenchemistry-toolkit.org

Atom Economy: The atom economy of the amination step (reaction of the sulfonyl chloride with ammonia) is relatively high. However, the preceding chlorosulfonation step is less efficient. Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. greenchemistry-toolkit.org

Less Hazardous Chemical Synthesis: Reagents like chlorosulfonic acid are highly corrosive and hazardous. Research into alternative sulfonating agents, such as solid acid catalysts or enzymatic processes, could provide safer synthetic routes. greenchemistry-toolkit.org

Designing Safer Chemicals: This principle encourages the design of final products that have minimal toxicity. While the focus here is on synthesis, it is interconnected with the goal of producing compounds with better safety profiles. nih.gov

Safer Solvents and Auxiliaries: Many sulfonamide syntheses employ chlorinated solvents like dichloromethane. orgsyn.org Green chemistry promotes the use of safer alternatives such as water, ethanol, or novel solvents like dimethyl carbonate, or eliminating solvents altogether. rsc.orgnih.gov

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The development of highly active catalysts can help reduce the energy requirements for reactions. greenchemistry-toolkit.org

Use of Renewable Feedstocks: While the starting materials for this compound are typically derived from petroleum, future innovations may allow for the synthesis of aromatic precursors from renewable biomass sources. greenchemistry-toolkit.org

Reduce Derivatives: The standard synthesis avoids unnecessary protection/deprotection steps, which aligns with this principle.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Developing a catalytic method for the direct C-H sulfonation of 2-methoxy-4-methylbenzene would be a significant green advancement.

Design for Degradation: This principle focuses on the end-of-life of the chemical, aiming for it to break down into benign substances and not persist in the environment. nih.gov

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring can help prevent the formation of byproducts and ensure reaction completion, minimizing waste.

Inherently Safer Chemistry for Accident Prevention: Choosing less volatile and less hazardous reagents and solvents reduces the risk of accidents such as explosions or fires.

The following table provides a comparative analysis of a traditional versus a hypothetical greener synthesis for this compound.

| Green Chemistry Metric | Traditional Synthesis | Greener Alternative |

| Reagents | Excess chlorosulfonic acid, ammonia | Catalytic sulfonation, ammonia |

| Solvents | Dichloromethane, other chlorinated solvents | Dimethyl Carbonate (DMC), water, or solvent-free |

| Waste | Significant acidic and ammonium salt waste | Reduced waste through catalysis and higher atom economy |

| Energy | Often requires heating | Potential for ambient temperature reaction with effective catalysis |

| Safety | Use of highly corrosive and hazardous reagents | Use of safer, potentially solid-acid catalysts |

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 4 Methylbenzenesulfonamide and Its Derivatives

X-ray Crystallography Studies

X-ray crystallography serves as a definitive method for elucidating the precise atomic arrangement of a compound in its solid state.

Single Crystal X-ray Diffraction Analysis of 2-Methoxy-4-methylbenzenesulfonamide and Analogues

While crystallographic data for this compound is not extensively published, a detailed analysis has been conducted on its close structural isomer, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, which provides valuable comparative insights into the crystallographic properties of this class of compounds. nih.govresearchgate.net The study of this analogue reveals a distorted tetrahedral geometry around the sulfur atom, a common feature for sulfonamides. nih.govresearchgate.net

Table 1: Crystallographic Data for N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₅NO₃S |

| Molecular Weight | 277.33 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7395 (9) |

| b (Å) | 11.4906 (6) |

| c (Å) | 18.6968 (10) |

| Volume (ų) | 2736.9 (3) |

| Z | 8 |

| Temperature (K) | 296 |

Analysis of Dihedral Angles and Molecular Conformations

The conformation of sulfonamides is largely defined by the torsion and dihedral angles within the molecule. In the analogue N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, the two aromatic rings are oriented at a significant dihedral angle of 71.39 (9)°. nih.govresearchgate.net This twisted conformation is a common characteristic of N-arylsulfonamides and is influenced by the steric and electronic effects of the substituents on the aromatic rings. acs.org

Intermolecular Interactions and Crystal Packing Motifs (e.g., N-H⋯O hydrogen bonds, π-π stacking)

The crystal packing of sulfonamides is predominantly governed by a network of intermolecular interactions. A key interaction is the hydrogen bond formed between the sulfonamide proton (N-H) and a sulfonyl oxygen (S=O) atom of a neighboring molecule. nih.gov This N-H⋯O hydrogen bonding is a robust and frequently observed motif in the crystal structures of primary and secondary sulfonamides. acs.orgnih.gov

In the case of the analogue N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, inversion-related intermolecular N—H⋯O hydrogen bonds lead to the formation of dimers, which create a characteristic R²₂(8) ring motif. nih.govresearchgate.net Such dimeric and catemeric (chain) synthons are common organizational patterns in sulfonamide crystals. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons : The benzene (B151609) ring contains three protons in unique chemical environments. Their signals would typically appear in the aromatic region, approximately between 6.5 and 8.0 ppm. researchgate.netresearchgate.net The proton ortho to the electron-donating methoxy (B1213986) group would be the most shielded (furthest upfield), while the proton ortho to the electron-withdrawing sulfonamide group would be the most deshielded (furthest downfield). Splitting patterns (coupling) between these adjacent protons would result in doublets and a doublet of doublets.

Amine Protons (-SO₂NH₂) : The two protons of the primary sulfonamide group would likely appear as a broad singlet. The chemical shift of these N-H protons can be highly variable, often appearing between 7.0 and 7.5 ppm in DMSO-d₆, and can be influenced by solvent, concentration, and temperature due to hydrogen bonding. chemicalbook.com

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are chemically equivalent and would appear as a sharp singlet, typically in the range of 3.7 to 4.0 ppm.

Methyl Protons (-CH₃) : The three protons of the methyl group attached to the aromatic ring are also equivalent and would produce a sharp singlet, generally appearing further upfield, around 2.3 to 2.5 ppm. rsc.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (3H) | ~6.8 - 7.8 | Multiplets (d, dd) | 3H |

| -SO₂NH₂ (Amine) | Variable (e.g., ~7.3) | Broad Singlet | 2H |

| -OCH₃ (Methoxy) | ~3.8 | Singlet | 3H |

| -CH₃ (Methyl) | ~2.4 | Singlet | 3H |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight unique carbon environments.

Aromatic Carbons : The six carbons of the benzene ring are all chemically non-equivalent. Their signals are expected in the range of approximately 110 to 150 ppm. oregonstate.educhemicalbook.com The carbons directly attached to the oxygen of the methoxy group and the sulfur of the sulfonamide group (ipso-carbons) will have their chemical shifts significantly influenced by these substituents. The carbon attached to the methoxy group would be strongly deshielded, appearing far downfield, while the other substituted and unsubstituted carbons will appear at distinct positions within the aromatic region. rsc.org

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group is expected to appear as a single peak in the range of 55 to 60 ppm. rsc.org

Methyl Carbon (-CH₃) : The carbon of the methyl group attached to the ring would be the most shielded carbon, appearing furthest upfield, typically around 20-22 ppm. rsc.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (6C) | ~110 - 150 |

| -OCH₃ (Methoxy) | ~55 - 60 |

| -CH₃ (Methyl) | ~20 - 22 |

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these methods provide definitive information on the presence and environment of its key functional groups, including the sulfonamide, methoxy, and substituted benzene ring moieties.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic functional groups. The analysis of this compound via FT-IR allows for the identification of specific vibrational modes associated with its distinct structural components.

The primary sulfonamide group (-SO₂NH₂) gives rise to several prominent bands. The N-H stretching vibrations are typically observed as two distinct bands in the region of 3390–3229 cm⁻¹, corresponding to asymmetric and symmetric stretching modes, respectively. Furthermore, the sulfonyl (-SO₂) component is characterized by strong absorption bands from its asymmetric and symmetric stretching, which are expected to appear in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.

The aromatic nature of the compound is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1400 cm⁻¹ region. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups is indicated by aliphatic C-H stretching absorptions in the 3000–2850 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is based on established characteristic frequencies for the compound's functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Intensity |

|---|---|---|---|

| 3390–3323 | N-H Asymmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3279–3229 | N-H Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium |

| 3100–3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 3000–2850 | C-H Stretch | Methoxy (-OCH₃) & Methyl (-CH₃) | Medium |

| 1600–1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1344–1317 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |

| 1187–1147 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |

Laser-Raman spectroscopy is a complementary vibrational technique that detects light scattered from a molecule. It is particularly effective for observing symmetric vibrations and skeletal modes of the carbon framework, which may be weak in the IR spectrum.

For this compound, Raman spectroscopy would be expected to clearly show the symmetric stretching vibration of the sulfonyl group between 1181-1119 cm⁻¹. The aromatic ring breathing modes, which are characteristic of the substitution pattern, would also produce strong and sharp signals. This technique provides valuable insights into the molecular and crystalline structure of the compound. While specific experimental data for this compound is not widely published, the expected shifts can be inferred from data on analogous aromatic sulfonamides.

Table 2: Expected Laser-Raman Shifts for this compound This table is based on characteristic Raman shifts for the compound's functional groups.

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Aromatic Ring |

| 3000–2850 | Aliphatic C-H Stretch | Methoxy (-OCH₃) & Methyl (-CH₃) |

| ~1600 | Aromatic Ring Breathing | Aromatic Ring |

| 1370–1315 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) |

| 1181–1119 | S=O Symmetric Stretch | Sulfonamide (-SO₂) |

Elemental Analysis and Mass Spectrometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is used to confirm the empirical formula, and when combined with molecular weight data, the molecular formula. For this compound, the molecular formula is C₈H₁₁NO₃S. jk-sci.com The theoretical elemental composition calculated from this formula provides a benchmark for experimental results, confirming the purity and identity of a synthesized sample.

Table 3: Elemental Composition of this compound Calculations are based on the molecular formula C₈H₁₁NO₃S and atomic masses: C=12.011, H=1.008, N=14.007, O=15.999, S=32.06.

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 47.74% |

| Hydrogen | H | 5.51% |

| Nitrogen | N | 6.96% |

| Oxygen | O | 23.85% |

| Sulfur | S | 15.93% |

| Total | 100.00% |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a high-sensitivity analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It provides crucial information about the molecular weight and structure of the analyte.

For this compound, the molecular formula C₈H₁₁NO₃S corresponds to a monoisotopic mass of approximately 201.046 Da. nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) commonly used in LC-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as other adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). The detection of these ions at their specific mass-to-charge ratios (m/z) provides unequivocal confirmation of the compound's molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound (C₈H₁₁NO₃S) Data is based on the compound's exact mass of 201.046 Da.

| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | [C₈H₁₂NO₃S]⁺ | 202.053 |

| [M+Na]⁺ | [C₈H₁₁NNaO₃S]⁺ | 224.035 |

| [M+K]⁺ | [C₈H₁₁KNO₃S]⁺ | 240.009 |

| [M+NH₄]⁺ | [C₈H₁₅N₂O₃S]⁺ | 219.080 |

| [M-H]⁻ | [C₈H₁₀NO₃S]⁻ | 200.039 |

Computational Chemistry and in Silico Investigations of 2 Methoxy 4 Methylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and geometry of molecules. These calculations are foundational for predicting a molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT study on 2-Methoxy-4-methylbenzenesulfonamide would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. Such studies would elucidate the spatial relationship between the methoxy-substituted phenyl ring and the sulfonamide group. The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting areas of high and low electron concentration which are key to its chemical behavior.

HOMO-LUMO Energy Gap Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. wikipedia.org A small energy gap generally suggests that a molecule is more reactive and can be easily excited, indicating a higher potential for intramolecular charge transfer. schrodinger.com An analysis for this compound would calculate the energies of these orbitals. The resulting energy gap would provide a quantitative measure of its electronic stability and predict the energy required for its lowest electronic excitation. Visualizations of the HOMO and LUMO would show their distribution across the molecule, indicating the regions involved in electron donation (HOMO) and acceptance (LUMO) during chemical reactions.

Mulliken and Molecular Electrostatic Potential (MEP) Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule, providing insight into the distribution of electrons among the atoms. For this compound, this analysis would assign charge values to each atom, helping to understand its electrostatic properties.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. univ-mosta.dz It uses a color scale to indicate different potential values, where red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). An MEP analysis of this compound would identify the nucleophilic sites, likely around the oxygen atoms of the sulfonamide and methoxy (B1213986) groups, and potential electrophilic sites, which are crucial for understanding intermolecular interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Biological Activity and Pharmacological Research of 2 Methoxy 4 Methylbenzenesulfonamide

Antimicrobial Activity Studies

Sulfonamides, the class of compounds to which 2-Methoxy-4-methylbenzenesulfonamide belongs, were the first antimicrobial drugs to be used systemically and have been instrumental in fighting bacterial infections. Their mechanism of action is well-established, and their activity spectrum has been extensively studied.

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Gram-positive bacteria is not extensively detailed in publicly available research, the general activity of sulfonamides against these bacteria is well-documented. For instance, some benzenesulfonamide (B165840) derivatives have shown significant inhibition against Staphylococcus aureus. nih.gov The antibacterial efficacy of sulfonamides is contingent on the specific bacterial species and the presence of resistance mechanisms.

Table 1: General Antimicrobial Activity of Sulfonamide Derivatives against Gram-Positive Bacteria

| Bacterial Species | Activity of Sulfonamide Derivatives |

|---|---|

| Staphylococcus aureus | Varies; some derivatives show significant inhibition. nih.gov |

| Bacillus licheniformis | Data not widely available for specific sulfonamides. |

| Bacillus subtilis | Generally susceptible to sulfonamides. |

| Streptococcus species | Some species are susceptible, though resistance is common. |

The efficacy of sulfonamides extends to certain Gram-negative bacteria. However, resistance is a significant challenge. Clinical resistance in Gram-negative enteric bacteria is often plasmid-borne. nih.gov The outer membrane of Gram-negative bacteria can also act as a barrier, reducing the penetration of these drugs.

Table 2: General Antimicrobial Activity of Sulfonamide Derivatives against Gram-Negative Bacteria

| Bacterial Species | Activity of Sulfonamide Derivatives |

|---|---|

| Escherichia coli | Activity varies; resistance is widespread. nih.gov |

| Salmonella enteritidis | Susceptibility can be variable. |

The antifungal potential of sulfonamide derivatives has also been explored. While specific studies on this compound are limited, research on other sulfonamide analogs has shown activity against fungal pathogens like Candida albicans. nih.govfrontiersin.org The development of resistance in Candida species necessitates the search for new antifungal agents, and sulfonamide derivatives represent a class of interest. researchgate.net

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). ontosight.aiwikipedia.orgnumberanalytics.com This enzyme is crucial for the synthesis of folic acid (folate) in bacteria. researchgate.netresearchgate.net Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. wikipedia.orgquora.com By blocking DHPS, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a key step in the folate biosynthesis pathway. ontosight.aiwikipedia.org This disruption of folic acid synthesis ultimately inhibits bacterial growth and proliferation, leading to a bacteriostatic effect. numberanalytics.com Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and lack the DHPS enzyme. quora.com

Bacterial resistance to sulfonamides is a widespread clinical issue and can arise through several mechanisms. rupahealth.com One of the most common mechanisms is the acquisition of genes, often on plasmids, that encode for a sulfonamide-resistant variant of DHPS. nih.govrupahealth.com These resistant enzymes have a lower affinity for sulfonamides but can still efficiently bind to PABA, allowing folic acid synthesis to proceed even in the presence of the drug. semanticscholar.org Another mechanism involves mutations in the chromosomal gene for DHPS (folP), which can also lead to a reduced binding affinity for sulfonamides. rupahealth.com Additionally, some bacteria may develop resistance by increasing the production of PABA, which can outcompete the sulfonamide inhibitor. numberanalytics.com

Anti-inflammatory Properties (e.g., COX-2 inhibition)

There is currently no specific research data on the anti-inflammatory properties or cyclooxygenase-2 (COX-2) inhibition activity of this compound. However, the broader classes of sulfonamide and 2-methoxyphenol derivatives have been investigated for their anti-inflammatory effects.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govresearchgate.net Some of these NSAIDs are selective for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov The development of selective COX-2 inhibitors has been a significant area of research to create anti-inflammatory agents with fewer gastrointestinal side effects. nih.gov

Studies on various 2,3-diaryl-1,3-thiazolidine-4-ones and 1,3-diarylurea derivatives containing a sulfonamide (SO2Me or SO2NH2) pharmacophore have demonstrated potent and selective COX-2 inhibitory activity. nih.gov The structure-activity relationship (SAR) studies of these compounds have indicated that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory potency and selectivity. nih.gov For instance, the presence of a methoxy (B1213986) group on one of the phenyl rings has been shown in some series to enhance COX-2 selectivity. nih.gov Additionally, a study on 2-methoxyphenols revealed that many compounds within this class act as COX-2 inhibitors. josai.ac.jp

Table 1: COX-2 Inhibitory Activity of Selected Sulfonamide Derivatives This table presents data for structurally related compounds, not this compound.

| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2,3-diaryl-1,3-thiazolidine-4-one | Compound with SO2Me pharmacophore | 0.06 | 405 |

Data sourced from studies on various sulfonamide-containing compounds. nih.gov

Antioxidant Activity (e.g., DPPH radical scavenging)

Specific studies evaluating the antioxidant activity of this compound, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are not available in the current literature. However, research on related chemical classes provides some insight into its potential antioxidant capacity.

The DPPH assay is a common method used to determine the radical scavenging ability of compounds. mdpi.comnih.gov Phenolic compounds, in particular, are known to be effective antioxidants due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov

Research on various 2-methoxyphenol derivatives has demonstrated their capacity for DPPH radical scavenging. josai.ac.jp A study on N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives also showed that these compounds exhibit significant antioxidant activities in both DPPH and nitric oxide (NO) free radical scavenging assays. mdpi.com The presence of the sulfonamide moiety, however, appeared to reduce the free radical scavenging activity compared to the parent amine compound in that particular study. mdpi.com

Table 2: Antioxidant Activity of a Related Sulfonamide Derivative This table presents data for a structurally related compound, not this compound.

| Compound | DPPH Scavenging IC50 (µM) | NO Scavenging IC50 (µM) |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 20.6 ± 0.42 | 15.7 ± 0.20 |

Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives. mdpi.com

Therapeutic Potential in Disease Models

There is no direct evidence from published studies to suggest that this compound has been evaluated for its therapeutic potential in Alzheimer's disease, specifically as an acetylcholinesterase (AChE) inhibitor. However, the sulfonamide scaffold is a feature in a number of compounds that have been investigated for this purpose.

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com Acetylcholinesterase inhibitors work by preventing the breakdown of ACh, thereby increasing its levels in the brain. nih.govmdpi.com This is a primary therapeutic strategy for managing the cognitive symptoms of the disease. mdpi.com

Several studies have synthesized and evaluated various sulfonamide derivatives for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme that breaks down acetylcholine. mdpi.com For example, a study on N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives found that the presence of a sulfonamide moiety improved activity against AChE while reducing activity against BChE compared to the parent amine. mdpi.com This suggests that the sulfonamide group can be a key structural feature for designing cholinesterase inhibitors with specific selectivity profiles.

Table 3: Anticholinesterase Activity of a Related Sulfonamide Derivative This table presents data for a structurally related compound, not this compound.

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | 8.9 ± 0.21 | 26.5 ± 0.24 |

Data from a study on N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives. mdpi.com

Currently, there is no scientific literature available that investigates the therapeutic potential of this compound in models of pulmonary inflammatory diseases such as asthma or chronic obstructive pulmonary disease (COPD).

However, a synthetic isoquinolinic alkaloid, 2-methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol (B47542) (MHTP), which shares a methoxyphenol moiety, has been studied in a murine model of ovalbumin-induced pulmonary allergic inflammation, which mimics aspects of asthma. nih.gov In this study, MHTP was found to reduce the migration of inflammatory cells (leukocytes, lymphocytes, and eosinophils) to the lungs and decrease mucus production. nih.gov It also lowered the levels of allergen-specific IgE and pro-inflammatory cytokines IL-4, IL-13, and IL-17, while increasing the production of the anti-inflammatory cytokine IFN-γ. nih.gov These findings indicate that compounds with a methoxyphenol structure may have anti-allergic and immunomodulatory effects relevant to pulmonary inflammation. nih.gov

While the primary focus of this article is on inflammatory and neurodegenerative models, the core structure of benzenesulfonamide is found in compounds with a wide range of biological activities. Although no specific research has been conducted on this compound for other therapeutic areas, related compounds have been explored for:

Antimicrobial Activity : The sulfonamide class of drugs was among the first antimicrobial agents to be discovered and are known to inhibit folic acid synthesis in bacteria.

Anticancer Activity : Various sulfonamide derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of kinases involved in cancer cell proliferation.

These areas represent potential avenues for future investigation into the therapeutic applications of this compound.

Pharmacological and Toxicological Assessment

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In silico predictions suggest that 2-Methoxy-4-methylbenzenesulfonamide exhibits favorable absorption and distribution characteristics. The compound is predicted to have high gastrointestinal absorption, a key factor for potential oral bioavailability. Furthermore, computational models indicate that the molecule is likely capable of permeating the blood-brain barrier (BBB), suggesting it may distribute into the central nervous system. Predictions also indicate that the compound is not a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the distribution and absorption of many therapeutic agents.

| ADME Parameter | Predicted Outcome |

|---|---|

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| Metabolism Parameter | Predicted Interaction |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

In Vitro and In Vivo Toxicity Predictions

Toxicological assessment based on available data indicates a significant concern for acute oral toxicity. The compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity 3 (Oral), with the hazard statement H301, indicating it is "Toxic if swallowed". nih.gov This classification is typically associated with oral LD50 values in rats between 50 and 300 mg/kg.

In contrast to its acute oral toxicity, evaluations of the broader group of toluenesulfonamides suggest they are not expected to be genotoxic. This suggests that this compound may also lack mutagenic potential, although specific experimental confirmation via in vitro tests like the Ames assay would be necessary.

| Toxicity Endpoint | Prediction / Classification | Source |

|---|---|---|

| Acute Oral Toxicity (GHS) | Category 3 (Toxic if swallowed) | nih.gov |

| Genotoxicity (Ames) | Predicted Non-mutagenic |

Drug-likeness and Pharmacokinetic Profiling

Computational analysis of this compound's physicochemical properties is used to assess its "drug-likeness" and predict its pharmacokinetic behavior. The compound is predicted to adhere to Lipinski's Rule of Five, which suggests it possesses properties that would make it a likely orally active drug in humans. The analysis shows zero violations of these rules. The predicted bioavailability score is 0.55, further supporting its potential as an oral drug candidate. The synthetic accessibility of the molecule is rated as 2.19, indicating it is relatively straightforward to synthesize.

| Parameter | Predicted Value |

|---|---|

| Molecular Weight | 201.24 g/mol |

| Consensus Log P (Lipophilicity) | 1.28 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Lipinski's Rule of Five Violations | 0 |

| Bioavailability Score | 0.55 |

| Synthetic Accessibility | 2.19 |

Future Directions and Research Perspectives

Design and Synthesis of Novel 2-Methoxy-4-methylbenzenesulfonamide Derivatives with Enhanced Biological Activity and Selectivity

The development of novel derivatives from the this compound core is a key area of future research. The primary goal is to modify the parent structure to enhance biological activity against specific targets while minimizing off-target effects. Strategies such as scaffold hopping and structure-activity relationship (SAR) studies are central to this effort.

Researchers have successfully synthesized various benzenesulfonamide (B165840) derivatives by introducing different functional groups, leading to compounds with potent and selective inhibitory activities. For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has yielded potent inhibitors of the 12-lipoxygenase (12-LOX) enzyme. nih.gov Similarly, a series of sulfonamide methoxypyridine derivatives have been developed as dual inhibitors for PI3K/mTOR, demonstrating the versatility of the sulfonamide scaffold. nih.gov

The synthesis process often involves reacting a substituted benzenesulfonyl chloride with an appropriate amine. For example, N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide can be synthesized by reacting para-toluenesulfonyl chloride with o-anisidine (B45086) in the presence of sodium carbonate to maintain an alkaline pH. nih.gov The modification of this basic structure by introducing various alkylthio and heteroaryl groups has led to derivatives with significant anticancer activity. mdpi.com These synthetic explorations are crucial for building a diverse chemical library for biological screening.

Table 1: Examples of Synthesized Benzenesulfonamide Derivatives and Their Biological Targets

| Derivative Class | Structural Modification | Biological Target/Activity | Reference |

|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Addition of a hydroxy-methoxybenzylamino group | 12-Lipoxygenase (12-LOX) Inhibition | nih.gov |

| Sulfonamide methoxypyridine | Incorporation of a methoxypyridine moiety | PI3K/mTOR Dual Inhibition | nih.gov |

| 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide | Addition of alkylthio and imino-heteroaryl groups | Anticancer Activity | mdpi.com |

| 2-amino-N-methoxybenzamides | Hybridization with a pyrimidine (B1678525) structure | EGFR Inhibition | researchgate.net |

In-depth Mechanistic Investigations of Biological Action

Understanding how these novel derivatives exert their effects at a molecular level is paramount. Future investigations will focus on elucidating the precise mechanisms of action, which is critical for rational drug design and predicting therapeutic outcomes.

Current research on derivatives provides a roadmap for these investigations. For example, certain methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway, a crucial pathway in some cancers, by targeting the Smoothened (Smo) protein. rsc.org Other sulfonamide-based drugs have been found to induce apoptosis (programmed cell death) in cancer cells. mdpi.com For derivatives acting as enzyme inhibitors, the mechanism can be quite specific. The 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, for instance, function by inhibiting 12-LOX, which in turn reduces the production of bioactive hydroxyeicosatetraenoic acid (HETE) metabolites involved in inflammation and cell proliferation. nih.gov Furthermore, the PI3K/mTOR dual inhibiting derivatives function by affecting the phosphorylation level of AKT, a key downstream component of the signaling pathway. nih.gov

Clinical Translation Potential and Preclinical Development

Translating a promising compound from the laboratory to clinical use is a complex, multi-step process. For derivatives of this compound, the preclinical development phase is a critical hurdle. This stage involves a rigorous evaluation to ensure a candidate drug is safe and effective before it is tested in humans. nuvisan.com

Key steps in this process include chemical scale-up, development of a stable formulation, and comprehensive testing of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. nuvisan.com Studies on some benzenesulfonamide derivatives have already shown favorable ADME properties, which is an encouraging sign for their developmental potential. nih.gov Computational tools are also used to predict ADMET (ADME and toxicity) properties, helping to identify candidates with a higher likelihood of success. researchgate.net The preclinical phase also mandates thorough toxicology assays to identify any potential harmful effects. nuvisan.com While the parent compound has not been subjected to this process, the progress made with its derivatives suggests a potential pathway forward.

Exploration of New Therapeutic Applications

The structural versatility of the this compound scaffold opens the door to a wide range of potential therapeutic applications. Research into its derivatives has already identified several promising areas.

Anticancer: A significant body of research points to the anticancer potential of benzenesulfonamide derivatives. ontosight.ai They have been investigated as inhibitors of key cancer-related pathways and enzymes, including 12-LOX, which plays a role in cancer progression, and the Hedgehog signaling pathway. nih.govrsc.org Novel derivatives have also been synthesized and evaluated for their activity against various cancer cell lines. mdpi.com

Anti-inflammatory: The inhibition of enzymes like 12-LOX by certain derivatives suggests a strong potential for treating inflammatory disorders. nih.govontosight.ai This is because the enzyme's metabolites are key signaling molecules in inflammatory responses. nih.gov

Antimicrobial: Sulfonamide compounds are historically known for their antimicrobial properties. nih.gov Derivatives of the core structure could be explored for activity against a range of pathogens. For example, related natural compounds like 2-methoxy-1,4-naphthoquinone (B1202248) have been isolated and tested against multiple antibiotic-resistant Helicobacter pylori. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is accelerating the pace of drug discovery. This integrated approach is particularly valuable in the exploration of this compound derivatives.

Computational techniques, such as molecular docking, allow researchers to predict how a molecule will bind to a specific protein target. researchgate.netresearchgate.net This helps in prioritizing which derivatives to synthesize and test, saving significant time and resources. For example, docking studies have been used to identify potential TrkB binders for neurodegenerative diseases and to understand how derivatives might interact with the EGFR kinase in cancer. researchgate.netnih.gov Quantum chemical calculations like Density Functional Theory (DFT) are used to understand the structural and electronic properties of the molecules. researchgate.net

These computational predictions are then validated through experimental work. Synthesis of the prioritized compounds is followed by structural characterization using techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. nih.govresearchgate.net Finally, the biological activity is confirmed through in vitro and in vivo assays, completing the cycle from computational design to experimental validation. nih.gov This combined strategy allows for a more efficient and targeted approach to designing the next generation of therapeutics based on the this compound scaffold.

Q & A

Q. Basic Research Focus

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C2, methyl at C4).

- IR : Sulfonamide S=O stretches (~1350 cm) and O–CH vibrations (~1250 cm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. SHELXL is preferred for small-molecule resolution, while SHELXE handles twinning in macromolecular contexts .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in enzyme inhibition or receptor binding data may arise from:

- Experimental Variables : Differences in assay pH, solvent polarity, or cell-line specificity.

- Structural Analogues : Compare activities of closely related compounds (e.g., 4-methyl vs. 4-ethyl substituents) to isolate functional group contributions .

- Statistical Validation : Use multivariate analysis to account for confounding factors, as highlighted in qualitative research frameworks .

What computational strategies are recommended for predicting the interaction of this compound with biological targets?

Q. Advanced Research Focus

- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite to model sulfonamide binding to enzymes (e.g., carbonic anhydrase). Validate with QSAR models incorporating Hammett constants for substituent effects .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide NH with active-site residues) .

How can reaction conditions be optimized for scale-up synthesis while maintaining purity?

Q. Advanced Research Focus

- Process Parameters :

- Temperature Control : Use jacketed reactors to maintain ≤10°C during sulfonylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require post-reaction removal via vacuum distillation .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization from ethanol/water mixtures to achieve ≥98% purity .

What strategies address poor aqueous solubility of this compound in biological assays?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methyl or methoxy positions to enhance solubility .

- Nanoformulation : Encapsulation in liposomes or cyclodextrins to improve bioavailability .

How should researchers handle crystallographic data inconsistencies in sulfonamide derivatives?

Q. Advanced Research Focus

- Refinement Protocols : SHELXL’s TWIN and BASF commands to model twinning or disorder in crystal lattices .

- Validation Tools : CheckCIF for ADDSYM alerts to detect missed symmetry elements.

- Comparative Analysis : Cross-reference with structurally characterized analogues (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.